(2-Cyclopropyl-phenyl)-acetonitrile
Description
“(2-Cyclopropyl-phenyl)-acetonitrile” is an aromatic nitrile compound characterized by a cyclopropyl-substituted phenyl ring attached to an acetonitrile moiety. Its structure combines the steric and electronic effects of the cyclopropyl group with the reactivity of the nitrile functional group, making it a candidate for applications in organic synthesis, catalysis, and pharmaceutical intermediates.
Properties
Molecular Formula |
C11H11N |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
2-(2-cyclopropylphenyl)acetonitrile |
InChI |
InChI=1S/C11H11N/c12-8-7-9-3-1-2-4-11(9)10-5-6-10/h1-4,10H,5-7H2 |
InChI Key |
YULXAVXITUPLIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC=CC=C2CC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis based on reactivity, solvent effects, and catalytic applications:
Reactivity in Epoxidation and Oxidation Reactions
Acetonitrile derivatives are often used as solvents or reactants in epoxidation. For example:
- Acetonitrile as a solvent : In Ti-silicate-catalyzed epoxidation of allylic compounds, acetonitrile enhances H₂O₂ efficiency (up to 100% at 3–5 wt% catalyst content) but promotes by-products like diallyl ether, reducing glycidol selectivity to 20 mol% at higher catalyst loads .
- Substituted phenyl-acetonitriles: Analogues such as (4-methylphenyl)-acetonitrile exhibit altered reactivity due to steric and electronic effects of substituents.
Solvent and Catalytic Performance
- Catalyst compatibility : Acetonitrile is compatible with Ti-MCM-41 and Ti-SBA-15 catalysts, achieving 87 mol% allyl alcohol (AA) conversion at 5 wt% catalyst content . By contrast, water as a solvent under similar conditions shows lower AA conversion (e.g., 60–70 mol%) due to pore-blocking effects.
- Comparison to other nitriles : Benzyl cyanide (phenylacetonitrile) shares structural similarities but lacks the cyclopropyl group. Its higher polarity may reduce compatibility with hydrophobic catalysts, whereas the cyclopropyl group in “(2-Cyclopropyl-phenyl)-acetonitrile” could improve interactions with mesoporous catalysts like SBA-13.
Stability and By-Product Formation
- By-products in acetonitrile : Ether formation (e.g., allyl-glycidyl ether) is common in acetonitrile-mediated epoxidation, attributed to its moderate polarity and coordination with Ti(IV) centers . The cyclopropyl group’s strain might exacerbate side reactions in analogous systems.
- Thermal stability: Cyclopropyl-containing compounds often exhibit lower thermal stability than their non-cyclopropyl counterparts. For instance, cyclopropane rings undergo ring-opening under acidic or high-temperature conditions, which could limit the utility of “this compound” in high-temperature catalysis.
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